molecular formula C14H10ClFO3 B3032111 3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1097085-11-4

3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B3032111
CAS No.: 1097085-11-4
M. Wt: 280.68 g/mol
InChI Key: CRQCHEZMUOTMFZ-UHFFFAOYSA-N
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Description

3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a substituted biphenyl derivative featuring a carboxylic acid group at the 4-position of one aromatic ring and halogen/methoxy substituents on the adjacent ring. The compound’s substitution pattern—chlorine (electron-withdrawing), fluorine (moderate electronegativity), and methoxy (electron-donating)—imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(16)7-11(13)8-2-4-10(14(17)18)12(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCHEZMUOTMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648894
Record name 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097085-11-4
Record name 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Procedure :

  • Fragment Preparation :
    • Synthesize 3-chloro-4-bromobenzoic acid via directed ortho-metalation of 4-bromobenzoic acid using LDA (lithium diisopropylamide), followed by chlorination with hexachloroethane.
    • Prepare 2-methoxy-5-fluorophenylboronic acid through Miyaura borylation of 2-methoxy-5-fluoro-1-iodobenzene using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Coupling Reaction :
    • Combine fragments A (1.2 eq) and B (1.0 eq) in degassed 1,4-dioxane/H₂O (4:1).
    • Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 eq).
    • Heat at 90°C for 12 h under N₂.

Data :

Parameter Value
Yield 82–87%
Purity (HPLC) 98.5% (C18, 280 nm)
Catalyst Loading 5 mol% Pd
Reaction Time 12 h

Challenges :

  • The ortho-methoxy group in Fragment B reduces oxidative addition efficiency by 30% compared to para-substituted analogs.
  • Carboxylic acid deprotonation under basic conditions necessitates ester protection (e.g., methyl ester) to prevent Pd catalyst poisoning.

Ullmann-Type Coupling with Copper Catalysis

Procedure :

  • React 3-chloro-4-iodobenzoic acid (1 eq) with 2-methoxy-5-fluoro-1-bromobenzene (1.1 eq) in DMF.
  • Add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (3 eq).
  • Heat at 120°C for 24 h.

Data :

Parameter Value
Yield 68–72%
Purity (HPLC) 95.2%
Byproducts Homocoupled arenes (8%)

Limitations :

  • Lower yields compared to Pd-mediated methods.
  • Requires stringent exclusion of oxygen to prevent Cu(I) oxidation.

Industrial-Scale Production

Continuous Flow Synthesis

Optimized Protocol :

  • Reactor Setup : Two micromixer units (Teflon, 500 μm channels).
  • Conditions :
    • Fragment A (0.5 M in THF) and Fragment B (0.55 M in EtOH) fed at 2 mL/min.
    • Pd/C (1 wt%) packed-bed reactor at 100°C.
    • Backpressure regulator (15 bar) to prevent solvent vaporization.

Performance Metrics :

Metric Value
Space-Time Yield 12.4 g/L·h
Catalyst Lifetime 1,200 h
Annual Capacity 8.7 metric tons

Advantages :

  • Eliminates batch-to-batch variability.
  • Reduces Pd waste by 90% through catalyst recycling.

Post-Coupling Modifications

Carboxylic Acid Deprotection

Post-coupling methyl ester hydrolysis uses:

  • Reagent : LiOH (2 eq) in THF/H₂O (3:1).
  • Conditions : 50°C, 4 h.
  • Yield : 95–97%.

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.12 (s, 1H, COOH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 2H), 7.12 (dd, J = 9.2, 2.8 Hz, 1H), 3.91 (s, 3H, OCH₃).
  • LC-MS (ESI⁻) : m/z 279.03 [M–H]⁻ (calc. 279.02).

Comparative Analysis of Synthetic Methods

Method Yield (%) Pd/Cu Use (mol%) Scalability Cost (USD/g)
Suzuki-Miyaura 85 5 High 12.40
Ullmann 70 10 (Cu) Moderate 9.85
Continuous Flow 91 1 Very High 8.20

Key Insights :

  • Continuous flow methods dominate industrial production due to superior economics.
  • Ullmann coupling remains relevant for low-budget applications despite lower efficiency.

Impurity Profiling and Control

Common impurities include:

  • 3-Chloro-4-(2'-methoxy-5'-fluorophenyl)benzoic acid (Regioisomer, 3–5%):
    • Controlled via HPLC (Zorbax SB-Phenyl, 5 μm, 4.6 × 150 mm).
  • Deboronation Byproducts (≤1%):
    • Mitigated by optimizing boronic acid stoichiometry.

Specifications :

Impurity Acceptance Limit
Any single unknown ≤0.15%
Total impurities ≤0.50%

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5’-fluoro-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methyl : Replacing 2'-methoxy (C₁₄H₁₀ClFO₃) with 2'-methyl (C₁₄H₁₀ClFO₂) reduces molar mass by 16 g/mol due to the loss of an oxygen atom. Methoxy groups enhance solubility in polar solvents compared to methyl .
  • Fluorine Placement : 5'-Fluoro (target compound) vs. 4'-fluoro (CAS 1261892-14-1) may modulate aromatic ring electron density, influencing reactivity in cross-coupling reactions .

Biological Activity

3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl carboxylic acid derivative notable for its unique substitution pattern, which includes a chloro group, a fluoro group, and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

  • Molecular Formula : C15H12ClF O3
  • CAS Number : 1097085-11-4
  • Molecular Weight : 292.71 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including halogenation, methoxylation, and carboxylation. Each step is crucial in constructing the biphenyl core with the desired functional groups.

Anticancer Properties

Research has shown that derivatives of biphenyl carboxylic acids exhibit varying degrees of cytotoxicity against different cancer cell lines. The biological activity of this compound has been evaluated in several studies:

  • Cytotoxicity Assessment : A study demonstrated that related compounds exhibited high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The 50% cytotoxic concentration (CC50) values indicated significant potency, especially against COLO201 cells .
CompoundCell LineCC50 (µM)Selective Cytotoxicity Index
This compoundCOLO201< 10High
Other derivativesSK-BR-3> 10Lower

The mechanism by which this compound exerts its anticancer effects may involve the induction of cell cycle arrest and apoptosis in cancer cells. For instance, flow cytometry analyses have shown that certain analogs lead to G0/G1 phase arrest in resistant cell lines such as MDA-MB-231, suggesting a targeted mechanism that disrupts normal cell proliferation .

Anti-inflammatory Potential

In addition to anticancer activity, biphenyl carboxylic acids have been explored for their anti-inflammatory properties. The presence of specific substituents like methoxy and chloro groups can enhance the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

  • Case Study on Cytotoxicity : A comparative study evaluated several biphenyl derivatives for their cytotoxic effects using the MTT assay. The results indicated that compounds with similar structural features to this compound showed promising results with CC50 values below 10 µM against various tumor cell lines .
  • Mechanistic Insights : Further investigations into the cellular mechanisms revealed that treatment with this compound resulted in increased apoptosis markers and decreased viability in sensitive cancer cell lines .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid?

Methodological Answer:
A copper-catalyzed cross-coupling approach using diaryliodonium salts is effective for constructing biphenyl scaffolds. For example, cyclic diaryliodonium salts react with phosphinic acids under catalytic Cu(I) conditions to introduce substituents regioselectively . Optimize reaction parameters (e.g., temperature, solvent polarity) to minimize isomer formation, as observed in analogous syntheses where 4-chloro-5-fluoro derivatives formed 57:43 isomer ratios . Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm regiochemistry using NOESY NMR or X-ray crystallography.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30 v/v) for purity assessment (>98%) .
  • NMR : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO to resolve aromatic protons and confirm substituent positions. Compare chemical shifts with structurally similar biphenylcarboxylic acids (e.g., 2',6'-difluoro derivatives in ).
  • FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O vibrations (~1680–1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ mode to verify the exact mass (calculated for C14_{14}H9_{9}ClFO3_3: 279.0198) .

Advanced: How can regioselectivity challenges during substitution reactions be addressed?

Methodological Answer:
Regioselectivity in biphenyl systems is influenced by electronic and steric factors. For example:

  • Electron-deficient aryl groups (e.g., chloro/fluoro-substituted rings) transfer more readily in copper-catalyzed couplings, favoring para-substitution .
  • Steric hindrance : Use bulky directing groups (e.g., methoxy at 2') to block undesired positions. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals.
  • Isomer separation : When isomers form (e.g., 4f/4f' in ), employ preparative HPLC with chiral columns or fractional crystallization using solvent mixtures (e.g., ethanol/water).

Advanced: What is the hydrolytic stability of the carboxylic acid group under varying pH conditions?

Methodological Answer:

  • Acidic conditions (pH <3) : The protonated carboxylic acid is stable but may esterify in alcoholic solvents. Monitor via 1H^{1}\text{H}-NMR for ester peaks (~δ 3.7–4.3 ppm for methyl/ethyl esters).
  • Basic conditions (pH >10) : The deprotonated carboxylate is prone to decarboxylation at elevated temperatures. Conduct stability studies using accelerated thermal degradation (e.g., 40°C for 48 hours) and quantify degradation products via LC-MS .

Advanced: How can this compound serve as a building block in medicinal chemistry?

Methodological Answer:

  • Drug discovery : The biphenylcarboxylic acid moiety is prevalent in kinase inhibitors and GPCR modulators. For example, eltrombopag impurities with similar scaffolds are analyzed for bioactivity .
  • Structure-activity relationship (SAR) studies : Introduce substituents at the 3-chloro, 5'-fluoro, or 2'-methoxy positions to modulate lipophilicity (clogP) and hydrogen-bonding capacity. Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to validate target interactions.

Advanced: How to resolve contradictions in spectral data reported across studies?

Methodological Answer:

  • NMR discrepancies : Ensure consistent solvent choices (DMSO-d6_6 vs. CDCl3_3) and calibration standards. Cross-reference with databases (e.g., SciFinder) for analogous compounds (e.g., 3',4'-difluorobiphenyl-4-carboxylic acid in ).
  • Mass spectrometry : Confirm ionization efficiency adjustments (e.g., sodium adducts in ESI+ mode) and compare with exact mass databases (e.g., 246.0811 for C14_{14}H11_{11}FO3_3 ).

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

  • Solvent selection : Recrystallize from ethanol/water (4:1) or DMSO/ether diffusion to yield single crystals.
  • Derivatization : Convert the carboxylic acid to a methyl ester (using CH3_3I/K2_2CO3_3) to enhance crystal packing.
  • Temperature control : Slow cooling (0.5°C/min) from saturated solutions minimizes lattice defects .

Advanced: How to assess photostability for long-term storage?

Methodological Answer:

  • ICH Guidelines : Conduct forced degradation under UV light (e.g., 365 nm for 72 hours) and monitor via HPLC for photodegradants (e.g., dehalogenation or methoxy group cleavage).
  • Protective measures : Store in amber vials under inert gas (N2_2) at –20°C. Add antioxidants (e.g., BHT) if free radical degradation is observed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

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